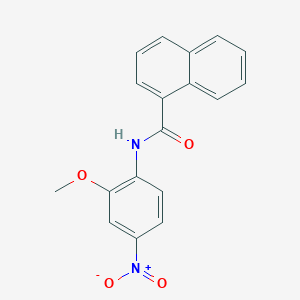![molecular formula C19H31NO B4987343 1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)
1-[6-(4-ethylphenoxy)hexyl]piperidine
Übersicht
Beschreibung
1-[6-(4-ethylphenoxy)hexyl]piperidine, also known as GBR 12909, is a selective dopamine reuptake inhibitor. It is a chemical compound that is used in scientific research for its ability to block the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and reward.
Wissenschaftliche Forschungsanwendungen
Opiate Activity Research
The compound 1-[6-(4-ethylphenoxy)hexyl]piperidine shares structural similarities with the xanthene-9-spiro-4'-piperidine nucleus, which has been studied for its potential in opiate analgesics. Research indicates that specific structural modifications, such as the introduction of a hydroxyl group into the xanthenespiropiperidine nucleus, can produce potent mu-opiate agonists. This highlights the importance of understanding the structure-activity relationships in these compounds (Galt et al., 1989).
Aromatase Inhibition and Cancer Treatment
Research on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally related to 1-[6-(4-ethylphenoxy)hexyl]piperidine, has shown promising results in inhibiting estrogen biosynthesis. This inhibition is significant for the treatment of hormone-dependent breast cancer, with some derivatives showing stronger inhibition compared to existing treatments (Hartmann & Batzl, 1986).
Neuropharmacology
Compounds like 1-[6-(4-ethylphenoxy)hexyl]piperidine are closely related to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, extensively studied as opioid receptor antagonists. Research in this area aims to understand the bioactive conformation of these compounds, which could lead to new insights into the development of neuropharmacological agents (Le Bourdonnec et al., 2006).
Radioligand Development
Halogenated 4-(phenoxymethyl)piperidines, similar in structure to 1-[6-(4-ethylphenoxy)hexyl]piperidine, have been synthesized as potential δ receptor ligands. The in vitro binding affinities of these compounds and their potential as probes for in vivo tomographic studies of σ receptors highlight their significance in diagnostic imaging and receptor studies (Waterhouse et al., 1997).
Polymer Science
In the field of polymer science, hyperbranched polymers based on piperidine-4-one rings, related to 1-[6-(4-ethylphenoxy)hexyl]piperidine, have been developed. These polymers show significant potential due to their unique branching and reactivity with aromatic nucleophiles, which can be utilized in various industrial applications (Sinananwanich et al., 2009).
Eigenschaften
IUPAC Name |
1-[6-(4-ethylphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-2-18-10-12-19(13-11-18)21-17-9-4-3-6-14-20-15-7-5-8-16-20/h10-13H,2-9,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUQMVOWWTVCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(4-Ethylphenoxy)hexyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)
![3-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987288.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4987307.png)

![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)


![3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4987335.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)